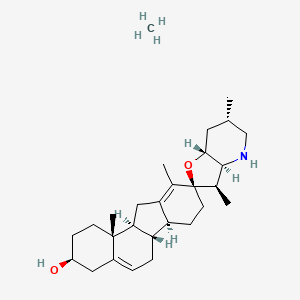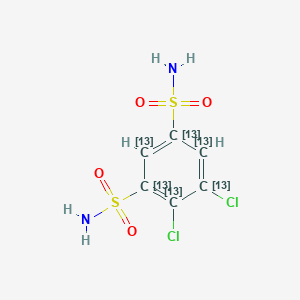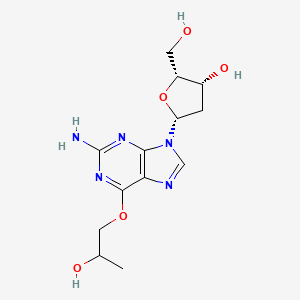
Progabide-13C,15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.
Mechanism of Action
Target of Action
Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
This compound binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .
Pharmacokinetics
This compound is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of this compound is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .
Biochemical Analysis
Biochemical Properties
Progabide-13C,15N,d2, like its parent compound Progabide, is a GABA receptor agonist . It interacts with both GABAA and GABAB receptors located on the terminals of primary afferent fibers . The nature of these interactions involves an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a GABA receptor agonist . It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GABA receptors . It binds to both GABAA and GABAB receptors, resulting in an increased affinity of the GABA receptor for the amino acid . This leads to an augmented flux of chloride ions across the terminal membrane and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Metabolic Pathways
This compound is involved in the GABAergic pathway . It interacts with GABAA and GABAB receptors, influencing the metabolic flux of chloride ions and calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .
Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .
Chemical Reactions Analysis
Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .
Scientific Research Applications
Progabide-13C,15N,d2 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of epilepsy and other neurological disorders.
Industry: Applied in environmental research and the development of new pharmaceuticals.
Comparison with Similar Compounds
Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.
Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.
Halogabide: A related compound with similar pharmacological effects.
Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .
Properties
CAS No. |
1795141-76-2 |
|---|---|
Molecular Formula |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molecular Weight |
338.77 |
Synonyms |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

